molecular formula C4H7ClO2S B2505209 (1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride CAS No. 2166256-78-4

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride

Cat. No.: B2505209
CAS No.: 2166256-78-4
M. Wt: 154.61
InChI Key: IERGHMCVKWFZDY-QWWZWVQMSA-N
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Description

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride is a chiral sulfonyl chloride compound with a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride typically involves the reaction of (1R,2R)-2-Methylcyclopropane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction proceeds as follows:

(1R,2R)-2-Methylcyclopropane-1-sulfonic acid+SOCl2(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride+SO2+HCl\text{(1R,2R)-2-Methylcyclopropane-1-sulfonic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (1R,2R)-2-Methylcyclopropane-1-sulfonic acid+SOCl2​→(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of thionyl chloride in large quantities requires appropriate safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonamide using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidative cleavage of the cyclopropane ring can be achieved using strong oxidizing agents, leading to the formation of open-chain sulfonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents under anhydrous conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone are used for oxidative cleavage reactions.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by reduction of the sulfonyl chloride group.

Scientific Research Applications

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives have potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.

    Material Science: Utilized in the synthesis of functional materials with unique properties, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring imparts strain to the molecule, making it more reactive towards certain chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-Methylcyclopropane-1-sulfonic acid: The precursor to the sulfonyl chloride compound.

    (1R,2R)-2-Methylcyclopropane-1-sulfonamide: A derivative formed by the reaction with amines.

    (1R,2R)-2-Methylcyclopropane-1-sulfonate esters: Formed by the reaction with alcohols.

Uniqueness

(1R,2R)-2-Methylcyclopropane-1-sulfonyl chloride is unique due to its combination of a strained cyclopropane ring and a highly reactive sulfonyl chloride group

Properties

IUPAC Name

(1R,2R)-2-methylcyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERGHMCVKWFZDY-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166256-78-4
Record name rac-(1R,2R)-2-methylcyclopropane-1-sulfonyl chloride
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